1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea typically involves the reaction of 2-aminobenzothiazole with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in good yield .
Chemical Reactions Analysis
1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promising results as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea can be compared with other benzothiazole derivatives, such as:
2-(2-Methylthio)benzothiazole: This compound has similar biological activities but differs in its chemical structure, leading to variations in its potency and selectivity.
6-Methoxy-2-(2-thienyl)benzothiazole:
2-(2-Hydroxyphenyl)benzothiazole: Known for its fluorescence properties, this compound is used as a fluorescent probe in biological imaging.
Biological Activity
1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions, followed by purification using column chromatography to obtain the desired compound in good yield.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, particularly kinases involved in cell signaling pathways related to cancer progression. The compound's inhibition of these pathways suggests potential anticancer properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzothiazole derivatives, including this compound. For instance, compounds derived from benzothiazoles have demonstrated significant antiproliferative effects against various cancer cell lines. One study reported that related compounds exhibited IC50 values as low as 140 nM against GSK-3β, a kinase implicated in cancer cell proliferation . This indicates that this compound could be a promising candidate for further development in cancer therapy.
Antimicrobial and Anti-inflammatory Activities
In addition to its anticancer properties, this compound has shown antimicrobial and anti-inflammatory activities in preclinical studies. The broad spectrum of biological activities associated with benzothiazole derivatives makes them suitable candidates for drug development targeting infections and inflammatory diseases .
Summary of Biological Activities
Activity | Description |
---|---|
Anticancer | Inhibits kinases involved in cancer progression; potential for drug development against tumors. |
Antimicrobial | Demonstrated effectiveness against various pathogens; potential use in treating infections. |
Anti-inflammatory | Shown to reduce inflammation markers; could be beneficial in inflammatory diseases. |
Case Study 1: Anticancer Efficacy
In a study examining the effects of related benzothiazole derivatives on U937 cells, it was found that certain compounds exhibited higher antiproliferative activity compared to standard treatments like etoposide. The derivatives showed IC50 values significantly lower than that of etoposide, suggesting enhanced efficacy against specific cancer types .
Case Study 2: Antimicrobial Properties
Another research effort evaluated the antimicrobial activity of several benzothiazole derivatives, including those similar to this compound. The study reported minimal inhibition concentrations (MICs) as low as 50 μg/mL against various bacterial strains, indicating strong antimicrobial potential .
Properties
IUPAC Name |
1-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS3/c1-18-13-15-9-5-4-8(7-10(9)20-13)14-12(17)16-11-3-2-6-19-11/h2-7H,1H3,(H2,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRILJXDESUOPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.